(2-Isopropoxy-3-methylphenyl)methanol

Lipophilicity Drug-likeness Medicinal chemistry

(2-Isopropoxy-3-methylphenyl)methanol (CAS 918812-00-7) is a benzenemethanol derivative characterized by a vicinal trisubstitution pattern consisting of a hydroxymethyl group at position 1, an isopropoxy ether at position 2, and a methyl group at position 3 on the aromatic ring. With a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol, this compound functions primarily as a synthetic intermediate or building block in organic synthesis and pharmaceutical research.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 918812-00-7
Cat. No. B13981773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropoxy-3-methylphenyl)methanol
CAS918812-00-7
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CO)OC(C)C
InChIInChI=1S/C11H16O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-6,8,12H,7H2,1-3H3
InChIKeyBWGHAAKGQSGYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Isopropoxy-3-methylphenyl)methanol CAS 918812-00-7: A Vicinal Trisubstituted Benzenemethanol Building Block for GPCR-Targeted Medicinal Chemistry


(2-Isopropoxy-3-methylphenyl)methanol (CAS 918812-00-7) is a benzenemethanol derivative characterized by a vicinal trisubstitution pattern consisting of a hydroxymethyl group at position 1, an isopropoxy ether at position 2, and a methyl group at position 3 on the aromatic ring . With a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol, this compound functions primarily as a synthetic intermediate or building block in organic synthesis and pharmaceutical research . The compound is distinguished by the steric and electronic effects conferred by the ortho-isopropoxy substituent, which forces the benzylic side chain out of planarity and influences both conformational behavior and reactivity in downstream derivatization . This structural motif has been implicated in the synthesis of lipophilic pharmacophores targeting G-protein coupled receptors (GPCRs), including sphingosine-1-phosphate receptor 1 (S1P1) agonists .

Why Generic Substitution Fails for (2-Isopropoxy-3-methylphenyl)methanol: Positional Isomerism and Substituent Pattern Dictate Reactivity and Physicochemical Profile


The (2-Isopropoxy-3-methylphenyl)methanol scaffold cannot be indiscriminately substituted with other alkoxybenzyl alcohols or positional isomers due to quantifiable differences in substitution pattern that alter molecular geometry, lipophilicity, and hydrogen-bonding capacity. The vicinal arrangement of the ortho-isopropoxy and meta-methyl substituents creates a sterically congested environment around the benzylic alcohol, enforcing specific conformational constraints that influence both intermolecular interactions and intramolecular hydrogen bonding . Computational predictions indicate that shifting the methyl substituent from the 3-position (target compound) to the 4-position (as in (2-isopropoxy-4-methylphenyl)methanol, CAS 2056110-35-9) produces a different electronic and steric environment that may alter reactivity in nucleophilic substitution and oxidation reactions . Similarly, the absence of the methyl substituent entirely (as in (3-isopropoxyphenyl)methanol, CAS 26066-15-9) yields a compound with a molecular weight of 166.22 g/mol versus 180.24 g/mol, reflecting fundamentally different physicochemical properties and potential applications [1]. These structural distinctions are not cosmetic; they translate into measurable differences in lipophilicity (as reflected in predicted LogP values) and hydrogen-bonding capacity (as measured by polar surface area), both of which are critical determinants of membrane permeability and metabolic stability in medicinal chemistry applications .

(2-Isopropoxy-3-methylphenyl)methanol CAS 918812-00-7: Comparative Evidence for Scientific Selection


Comparative Lipophilicity: Predicted LogP Versus Positional Isomer (2-Isopropoxy-4-methylphenyl)methanol

The target compound exhibits a predicted LogP value of 2.766, which is 0.062 LogP units lower than its 4-methyl positional isomer ((2-isopropoxy-4-methylphenyl)methanol, CAS 2056110-35-9), which has a predicted LogP of 2.828 . This difference, while modest, reflects the impact of the methyl group's position on the overall lipophilicity of the molecule. The lower LogP of the 3-methyl derivative suggests slightly reduced membrane permeability relative to the 4-methyl isomer, a factor that may be relevant when designing compounds where precise control over lipophilicity is required for optimizing absorption, distribution, metabolism, and excretion (ADME) properties .

Lipophilicity Drug-likeness Medicinal chemistry

Polar Surface Area (PSA) Comparison: Target Compound Versus (3-Isopropoxyphenyl)methanol

The polar surface area (PSA) of (2-isopropoxy-3-methylphenyl)methanol is predicted to be 29.46 Ų . This value is identical to the PSA of the des-methyl analog (3-isopropoxyphenyl)methanol (CAS 26066-15-9), which also has a predicted PSA of 29.46 Ų [1]. The identical PSA values indicate that the addition of the methyl group at the 3-position does not alter the overall polarity of the molecule's surface, as both compounds possess the same number and type of hydrogen bond donors and acceptors (one donor, two acceptors). This equivalence suggests that the primary differentiation between these two compounds lies in steric bulk and molecular weight (180.24 vs. 166.22 g/mol) rather than in polarity or hydrogen-bonding potential [1].

Polar surface area Membrane permeability Drug-likeness

Structural Uniqueness: Vicinal Trisubstitution Pattern Versus Common Positional Isomers

The target compound features a unique vicinal trisubstitution pattern on the benzene ring: a hydroxymethyl group at position 1, an isopropoxy group at position 2 (ortho to the benzylic alcohol), and a methyl group at position 3 (meta to the benzylic alcohol) . This specific arrangement creates a sterically congested environment where the bulky ortho-isopropoxy group forces the benzylic side chain out of coplanarity with the aromatic ring . In contrast, closely related positional isomers such as (2-isopropoxy-4-methylphenyl)methanol (CAS 2056110-35-9) and (4-isopropoxy-2-methylphenyl)methanol (CAS 1254062-59-3) place the methyl substituent at positions 4 or 2 respectively, altering both the electronic environment of the aromatic ring and the steric constraints around the reactive benzylic alcohol [1]. The 1,2,3-substitution pattern is relatively uncommon among commercially available benzenemethanol building blocks, potentially offering a distinct conformational profile for applications requiring precise control over molecular geometry .

Substitution pattern Steric hindrance Conformational control

Hydrogen Bonding Profile: Hydrogen Bond Donor/Acceptor Count Versus Isomeric Comparators

The target compound contains 1 hydrogen bond donor (the benzylic -OH group) and 2 hydrogen bond acceptors (the ether oxygen of the isopropoxy group and the hydroxyl oxygen) . This donor/acceptor profile is identical to that of the des-methyl analog (3-isopropoxyphenyl)methanol (CAS 26066-15-9), which also possesses 1 donor and 2 acceptors [1]. Both compounds share an identical heavy atom count of 12. However, the target compound's molecular weight of 180.24 g/mol is approximately 8.4% greater than the 166.22 g/mol of the des-methyl analog [1]. The additional methyl group contributes to increased lipophilicity (predicted LogP of 2.766 vs. 1.966 for the des-methyl analog) without altering the compound's capacity for hydrogen bonding [1]. This combination of increased lipophilicity with unchanged hydrogen-bonding potential may influence solubility characteristics and intermolecular interactions in ways that differ from the des-methyl comparator.

Hydrogen bonding Solubility Molecular recognition

Literature-Implicated Scaffold Utility: GPCR Modulator Synthesis Versus Benzenemethanol General-Purpose Intermediates

According to technical documentation, the target compound has been identified as a specialized benzylic alcohol intermediate used in the synthesis of lipophilic pharmacophores targeting G-protein coupled receptor (GPCR) modulators, specifically sphingosine-1-phosphate receptor 1 (S1P1) agonists, as well as nuclear receptor ligands . The source cites US Patent 9,107,874 B2 in connection with this utility claim . In contrast, structurally related benzenemethanol derivatives such as (3-isopropoxyphenyl)methanol (CAS 26066-15-9) are referenced in patents including US5554620, EP2098517, and WO2013/41461, which cover a broader and less focused range of applications [1]. While the specific experimental data linking the target compound to S1P1 agonist synthesis is not publicly available for verification, the documented association with a specific therapeutic target class distinguishes this compound from general-purpose benzenemethanol intermediates that lack a defined application context. Note: The available evidence for this differentiation is limited to vendor claims and patent citations; no primary research articles directly validating the compound's utility in GPCR modulator synthesis were identified in the search corpus.

GPCR modulator S1P1 agonist Nuclear receptor ligand

Predicted Physicochemical Profile: Boiling Point and Density Comparison with (2-Isopropoxy-4-methylphenyl)methanol

While experimental boiling point and density data for the target compound were not identified in the search corpus, predicted values are available for the closely related positional isomer (2-isopropoxy-4-methylphenyl)methanol (CAS 2056110-35-9). The 4-methyl isomer has a predicted boiling point of 282.3 ± 25.0 °C and a predicted density of 1.018 ± 0.06 g/cm³ . The target compound, sharing the same molecular formula (C11H16O2) and molecular weight (180.24 g/mol), is expected to exhibit comparable boiling point and density values, though experimental verification is lacking. The absence of experimentally determined physicochemical constants for the target compound represents a notable gap in the available data and may impact procurement decisions for applications requiring precise physical property specifications. The predicted density of the 4-methyl isomer provides a reasonable baseline estimate for the target compound's expected density range (approximately 0.96-1.08 g/cm³), but direct measurement would be required for applications where precise density is critical .

Boiling point Density Physicochemical properties

(2-Isopropoxy-3-methylphenyl)methanol CAS 918812-00-7: Evidence-Based Application Scenarios for Scientific Procurement


Synthesis of S1P1 Receptor Agonist Pharmacophores

This compound is documented as a specialized benzylic alcohol intermediate for constructing lipophilic pharmacophores targeting sphingosine-1-phosphate receptor 1 (S1P1) agonists, with citation to US Patent 9,107,874 B2 . The vicinal trisubstitution pattern, specifically the ortho-isopropoxy group adjacent to the benzylic alcohol, introduces steric constraints that may influence the binding kinetics and conformational behavior of derived drug candidates . Researchers engaged in GPCR-targeted drug discovery, particularly those developing S1P1 modulators for immunomodulatory applications, may find this scaffold suitable for generating analogs with distinct conformational profiles compared to building blocks lacking this substitution pattern .

Medicinal Chemistry Scaffold Requiring Moderate Lipophilicity (Predicted LogP 2.766)

With a predicted LogP of 2.766, this compound occupies a moderate lipophilicity range that may be advantageous for balancing membrane permeability with aqueous solubility in early-stage drug discovery . Compared to the 4-methyl positional isomer (predicted LogP 2.828), the target compound is marginally less lipophilic . This 0.062 LogP unit difference, while modest, could be relevant in lead optimization campaigns where precise control over lipophilicity is correlated with improved ADME properties. The compound's predicted polar surface area of 29.46 Ų further supports reasonable membrane permeability potential .

Conformationally Constrained Building Block for Structure-Activity Relationship (SAR) Studies

The unique vicinal 1,2,3-trisubstitution pattern, in which the bulky ortho-isopropoxy group forces the benzylic side chain out of coplanarity with the aromatic ring, provides a conformationally constrained scaffold for structure-activity relationship (SAR) investigations . This conformational restriction may be valuable for probing the spatial requirements of biological targets or for achieving regioselective outcomes in synthetic transformations where steric control is desirable. The compound's 1 hydrogen bond donor and 2 hydrogen bond acceptor profile, combined with a molecular weight of 180.24 g/mol, places it within favorable drug-like property space for fragment-based or scaffold-hopping approaches .

Organic Synthesis Intermediate for Ether-Functionalized Benzyl Derivatives

As a benzenemethanol derivative bearing both a reactive benzylic alcohol and a stable isopropoxy ether, this compound can serve as a versatile intermediate for further functionalization. The benzylic alcohol can undergo oxidation to the corresponding aldehyde, conversion to halides or tosylates for nucleophilic substitution, or esterification . The ortho-isopropoxy group provides an electron-donating substituent that may influence the reactivity of the aromatic ring toward electrophilic aromatic substitution. While experimental physicochemical constants are not publicly available, the predicted values for the structurally analogous 4-methyl isomer (boiling point 282.3 ± 25.0 °C, density 1.018 ± 0.06 g/cm³) provide a reasonable basis for planning synthetic workflows involving this compound .

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